

Molar mass and density of rubidium perchlorate solid phase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium perchlorate

Cat. No.: B083219

[Get Quote](#)

An In-depth Technical Guide on the Molar Mass and Density of Solid Phase **Rubidium Perchlorate**

Introduction

Rubidium perchlorate (RbClO_4) is an inorganic salt, the rubidium salt of perchloric acid. It is a white crystalline solid and a strong oxidizing agent.^[1] A thorough understanding of its physical properties, such as molar mass and density, is crucial for its application in various research and industrial fields, including pyrotechnics. This guide provides a detailed overview of the molar mass and density of solid **rubidium perchlorate**, outlines experimental protocols for their determination, and presents a logical workflow for these measurements.

Data on Molar Mass and Density

The fundamental physical properties of **rubidium perchlorate** are summarized below. These values are essential for stoichiometric calculations, material characterization, and quality control in scientific and industrial applications.

Property	Value	Conditions/Notes
Molar Mass	184.92 g/mol	Computed by PubChem[2]
	184.918 g/mol	
Density	2.878 g/cm ³	Below 279 °C[1]
	2.71 g/cm ³	Above 279 °C[1]
	2.8 g/cm ³	General value[3]
Crystal Structure	Orthorhombic	Below 279 °C[1]
Cubic	Above 279 °C[1]	

Experimental Protocols

Accurate determination of the molar mass and density of solid compounds like **rubidium perchlorate** is fundamental in chemical research. The following sections detail standard laboratory procedures for these measurements.

Determination of Molar Mass by Freezing Point Depression

One common experimental method for determining the molar mass of a solid solute is through the colligative property of freezing point depression.[4] This technique is based on the principle that dissolving a non-volatile solute in a solvent lowers the freezing point of the solvent. The magnitude of this depression is directly proportional to the molal concentration of the solute.[4]

Materials:

- A pure solvent with a known freezing point depression constant (K_f) (e.g., cyclohexane, camphor)[4][5]
- An unknown solid solute (in this case, **rubidium perchlorate**, though it has low solubility in many common solvents for this method)
- A precise thermometer

- A freezing point apparatus (test tube, beaker for ice-water bath, stirrer)
- An analytical balance

Procedure:

- Determine the Freezing Point of the Pure Solvent:
 - Accurately weigh a known mass of the pure solvent into a test tube.
 - Place the test tube in an ice-water bath and stir the solvent gently and continuously with a wire stirrer.
 - Record the temperature at regular intervals (e.g., every 30 seconds) as the solvent cools.
[4]
 - Plot temperature versus time. The freezing point is the temperature at which the curve plateaus as the solvent begins to freeze.
- Prepare the Solution and Determine its Freezing Point:
 - Accurately weigh a small, known mass of the solid solute (**rubidium perchlorate**).
 - Add the solute to the test tube containing the pre-weighed solvent and stir until it is completely dissolved.[5]
 - Repeat the cooling process, recording the temperature at regular intervals until the solution freezes.
 - Plot the cooling curve for the solution. The freezing point of the solution is determined from this graph.
- Calculate the Molar Mass:
 - Calculate the change in freezing point (ΔT_f) = (Freezing Point of Pure Solvent) - (Freezing Point of Solution).
 - Calculate the molality (m) of the solution using the formula: $\Delta T_f = K_f \cdot m$.

- The molality is also defined as: $m = (\text{moles of solute}) / (\text{kg of solvent})$.
- From the calculated molality and the known mass of the solvent, determine the number of moles of the solute.
- The molar mass of the solute is then calculated as: $\text{Molar Mass} = (\text{mass of solute in g}) / (\text{moles of solute})$.

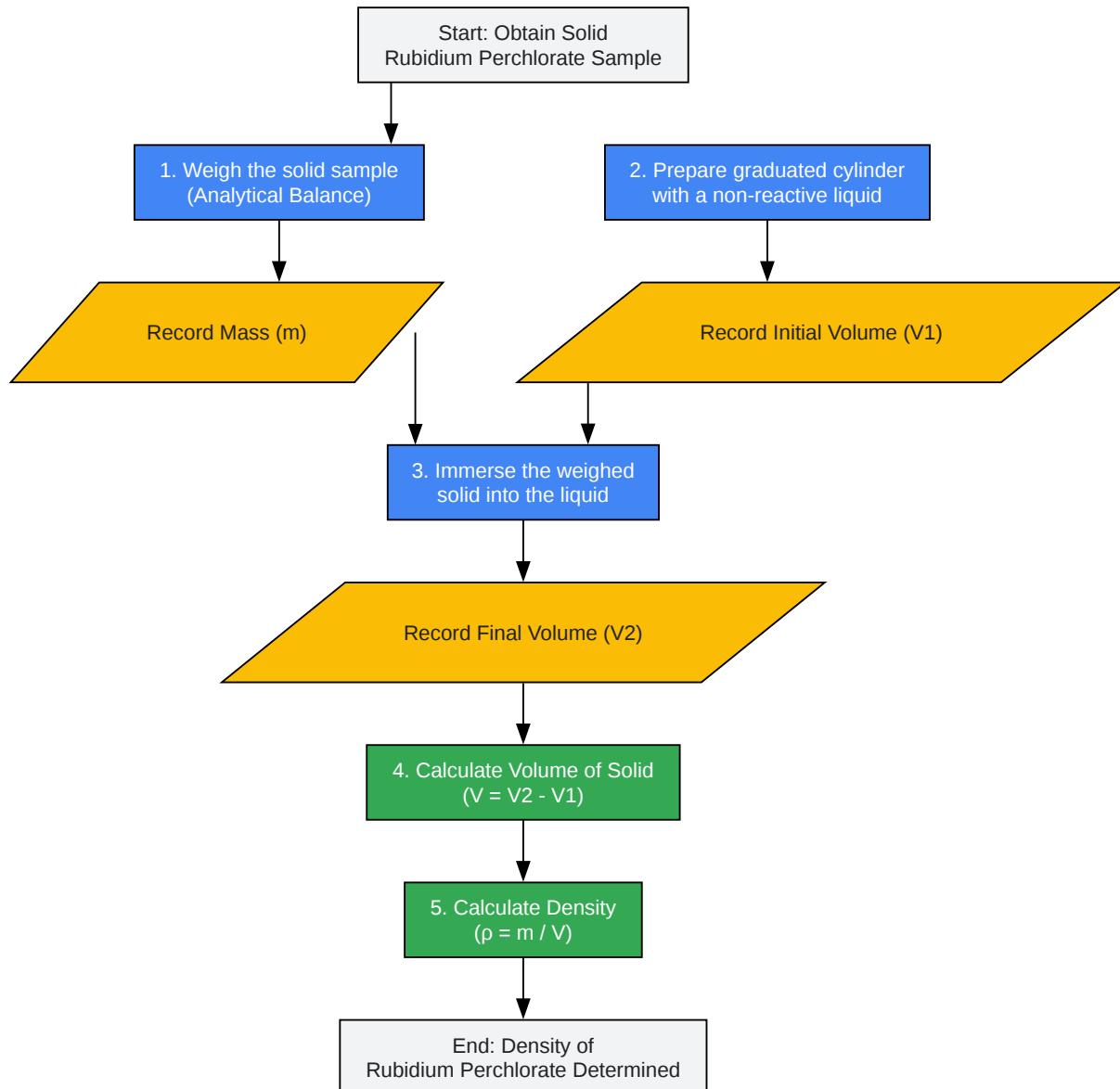
Determination of Density by the Displacement Method

The density of an irregularly shaped solid can be determined using the principle of fluid displacement, often attributed to Archimedes.^{[6][7]} This method involves measuring the volume of fluid displaced by the solid, which is equal to the volume of the solid itself.^[7]

Materials:

- A sample of solid **rubidium perchlorate**
- A graduated cylinder or a pycnometer
- An analytical balance
- A liquid in which the solid is insoluble (e.g., a saturated solution of **rubidium perchlorate** or a non-reactive organic solvent)

Procedure:


- Measure the Mass of the Solid:
 - Using an analytical balance, accurately measure the mass of the **rubidium perchlorate** sample. Record this value.
- Measure the Volume of the Solid:
 - Fill a graduated cylinder with a known initial volume (V_1) of the chosen liquid. Ensure the solid is completely insoluble in this liquid to avoid mass loss and inaccurate volume readings.

- Carefully immerse the weighed solid sample into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
- Record the new volume (V_2) of the liquid in the graduated cylinder.
- The volume of the solid is the difference between the final and initial volume readings:
$$\text{Volume_solid} = V_2 - V_1.$$
^[6]

- Calculate the Density:
 - The density (ρ) of the solid is calculated by dividing its mass by its volume: $\rho = \text{mass} / \text{Volume_solid}.$ ^[8]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the density of a solid, such as **rubidium perchlorate**, using the displacement method.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the density of a solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rubidium perchlorate - Wikipedia [en.wikipedia.org]
- 2. Rubidium perchlorate | ClO₄Rb | CID 23673707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- To cite this document: BenchChem. [Molar mass and density of rubidium perchlorate solid phase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083219#molar-mass-and-density-of-rubidium-perchlorate-solid-phase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com